Product packaging for 5-(Azidomethyl)quinolin-8-ol(Cat. No.:CAS No. 1005143-73-6)

5-(Azidomethyl)quinolin-8-ol

Cat. No.: B3033225
CAS No.: 1005143-73-6
M. Wt: 200.2 g/mol
InChI Key: UAKQXPQBTQRSNX-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its derivatives are cornerstones of modern synthetic chemistry. researchgate.netijpsjournal.com This structural motif is not only prevalent in a variety of natural products, including alkaloids, but also forms the core of numerous pharmaceutical agents. ijpsjournal.comtandfonline.com The broad spectrum of pharmacological activities associated with quinoline derivatives—spanning antimalarial, antibacterial, anticancer, antifungal, and anti-inflammatory properties—underscores their importance in medicinal chemistry. researchgate.nettandfonline.comdntb.gov.ua

The versatility of the quinoline scaffold also extends to materials science, where its derivatives are utilized as ligands, luminescent materials, and sensors. researchgate.net The ability of the 8-hydroxyquinoline (B1678124) (quinolin-8-ol) moiety, in particular, to form stable complexes with a variety of metal ions makes it an excellent chelating agent, a property that is harnessed in analytical chemistry and for the development of materials like organic light-emitting diodes (OLEDs). scispace.comsolubilityofthings.com The continuous development of novel synthetic methodologies, including multicomponent reactions and green chemistry approaches, aims to expand the structural diversity of quinoline derivatives, further solidifying their role as a privileged scaffold in the creation of functional molecules. ijpsjournal.comrsc.org

Role of Azido (B1232118) Functionality as a Versatile Synthon

The azido group (–N₃) is a compact, high-energy functional group that serves as a highly versatile synthon in organic synthesis. rsc.orgmdpi.com Its utility stems from the array of chemical transformations it can undergo. Organic azides are key participants in "click chemistry," most notably in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and specific formation of stable triazole rings. evitachem.com This reaction is widely employed in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.

Beyond cycloadditions, the azido group can be readily reduced to a primary amine (–NH₂), providing a gateway to a vast range of further functionalization. evitachem.commdpi.com This transformation is crucial for building complex molecular architectures and for introducing basic centers into a molecule. The azide's ability to release dinitrogen gas (N₂) drives several important reactions, such as the Staudinger ligation and the Curtius rearrangement. mdpi.com The reactivity of the azido group, including its potential to act as a precursor for nitrenes, allows for the synthesis of a wide variety of nitrogen-containing heterocycles, making it an invaluable tool for synthetic chemists. mdpi.commdpi.com

Overview of Academic Research Trajectories for 5-(Azidomethyl)quinolin-8-ol

Academic research on this compound has primarily focused on its synthesis and subsequent application in two main areas: as a building block for more complex heterocyclic systems and as a functional molecule in its own right for materials protection.

The synthesis of this compound is typically achieved through the nucleophilic substitution of 5-chloromethyl-8-hydroxyquinoline with sodium azide (B81097) in a suitable solvent like acetone (B3395972). scispace.comjmaterenvironsci.comjmaterenvironsci.com This straightforward preparation makes it a readily accessible intermediate.

One major research trajectory utilizes this compound as a precursor for the synthesis of novel hybrid molecules. Capitalizing on the reactivity of the azido group, researchers have employed it in one-step protocols to create a series of 1,2,3-triazole-8-quinolinol hybrids. nih.govacs.org These studies explore the generation of new compounds with potential biological activities, such as antibacterial properties. nih.govacs.org

A second significant area of investigation is its application as a corrosion inhibitor for metals, particularly for mild steel and carbon steel in acidic environments. najah.edunajah.eduresearchgate.net In these studies, this compound is investigated for its ability to adsorb onto the metal surface, forming a protective layer that mitigates corrosion. najah.eduresearchgate.net Both experimental techniques (such as electrochemical impedance spectroscopy and potentiodynamic polarization) and theoretical approaches (like Density Functional Theory) have been used to elucidate its inhibition mechanism and efficiency. najah.eduresearchgate.netbioline.org.br Research has shown that its effectiveness as a corrosion inhibitor increases with concentration. najah.eduresearchgate.net

Below are data tables summarizing key findings from the academic literature on this compound.

Table 1: Synthesis and Characterization of this compound

Property Value/Description Source(s)
Starting Material 5-chloromethyl-8-hydroxyquinoline hydrochloride scispace.comjmaterenvironsci.com
Reagent Sodium Azide (NaN₃) scispace.comjmaterenvironsci.com
Solvent Acetone scispace.comjmaterenvironsci.com
Reaction Condition Reflux scispace.com
Molecular Formula C₁₀H₈N₄O fluorochem.co.uk
Molecular Weight 200.201 g/mol fluorochem.co.uk
Physical State Solid fluorochem.co.uk

| Melting Point | 110°C | fluorochem.co.uk |

Table 2: Research Applications and Findings for this compound

Research Area Key Findings Investigated Systems Source(s)
Corrosion Inhibition Acts as an effective mixed-type corrosion inhibitor. Inhibition efficiency increases with concentration, reaching up to 90% at 5x10⁻³ M. Adsorption on the steel surface follows the Langmuir adsorption isotherm. Mild steel and carbon steel in 1 M HCl solution. najah.edunajah.eduresearchgate.net
Synthetic Precursor Used as a starting reagent for the one-step synthesis of novel 1,2,3-triazole-8-quinolinol hybrids via reaction with monosubstituted acetonitriles. Synthesis of compounds with potential antibacterial activity. nih.govacs.org

| Metal Extraction | Investigated for the extraction of Zinc (II). | Hydrometallurgical applications. | acs.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4O B3033225 5-(Azidomethyl)quinolin-8-ol CAS No. 1005143-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(azidomethyl)quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-14-13-6-7-3-4-9(15)10-8(7)2-1-5-12-10/h1-5,15H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKQXPQBTQRSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Azidomethyl Quinolin 8 Ol

Conventional Synthetic Routes

Synthesis from 5-Chloromethyl-8-hydroxyquinoline Precursors

A primary and well-established method for synthesizing 5-(azidomethyl)quinolin-8-ol involves the nucleophilic substitution of 5-chloromethyl-8-hydroxyquinoline hydrochloride with an azide (B81097) salt. scispace.comjmaterenvironsci.com This reaction is typically carried out by treating 5-chloromethyl-8-hydroxyquinoline hydrochloride with sodium azide. scispace.comjmaterenvironsci.com The hydrochloride form of the precursor is often used, which can be prepared from 8-hydroxyquinoline (B1678124). jmaterenvironsci.com

The general reaction involves dissolving or suspending 5-chloromethyl-8-hydroxyquinoline hydrochloride in a suitable solvent, followed by the addition of sodium azide. scispace.comjmaterenvironsci.com The reaction mixture is then subjected to conditions that promote the displacement of the chloride ion by the azide ion.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis from 5-chloromethyl-8-hydroxyquinoline precursors are highly dependent on the reaction conditions. Researchers have explored various parameters to optimize this conversion.

Key factors influencing the reaction include the choice of solvent, reaction temperature, and reaction time. Acetone (B3395972) is a commonly employed solvent for this reaction. scispace.comjmaterenvironsci.com In some procedures, the reaction is conducted at room temperature with stirring for a duration of 12 hours. jmaterenvironsci.com Another approach involves refluxing the mixture in acetone for 24 hours. scispace.com The use of absolute acetone has been noted to achieve excellent yields under mild conditions. jmaterenvironsci.com

Following the reaction, workup procedures typically involve removing the solvent under reduced pressure, followed by partitioning the residue between an organic solvent like chloroform (B151607) or dichloromethane (B109758) and water to isolate the desired product. scispace.comjmaterenvironsci.com Purification can be further achieved through techniques such as column chromatography. jmaterenvironsci.com

Table 1: Comparison of Conventional Synthesis Conditions

Precursor Reagent Solvent Temperature Time Yield Reference
5-Chloromethyl-8-hydroxyquinoline hydrochloride Sodium Azide Acetone Reflux 24 h Not explicitly stated scispace.com
5-Chloromethyl-8-hydroxyquinoline Sodium Azide Absolute Acetone Room Temp 12 h Excellent jmaterenvironsci.com

Advanced Synthetic Approaches to this compound

Continuous Flow Synthesis Techniques

While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles of flow chemistry are being applied to the synthesis of organic azides in general to enhance safety and efficiency. researchgate.net Continuous flow reactors offer advantages such as precise control over reaction parameters and minimized exposure to potentially hazardous intermediates like hydrazoic acid. researchgate.net This methodology has been successfully used for the synthesis of other azide-containing compounds and holds promise for the production of this compound. researchgate.netmdpi.com

Derivatization from Related Quinolinol Scaffolds

The this compound molecule serves as a versatile building block for the synthesis of more complex derivatives, particularly 1,2,3-triazoles. nih.govacs.org The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. nih.govacs.org

For instance, new 1,2,3-triazole-8-quinolinol hybrids have been synthesized in good yields by reacting this compound with various monosubstituted acetonitriles in the presence of sodium ethanolate. nih.govacs.org This one-step protocol demonstrates the utility of this compound as a key intermediate for creating a library of functionalized quinolinol compounds. nih.govacs.org The reaction of 5-(azidomethyl)-8-hydroxyquinoline with ethyl 2-cyanoacetate at 80°C for 24 hours is another example of its use in synthesizing triazole derivatives. jmaterenvironsci.com

The derivatization is not limited to triazoles. The azide group can be reduced to an amine, as seen in the synthesis of 5-aminomethyl-8-hydroxyquinoline using triphenylphosphine (B44618). jmaterenvironsci.com This amine can then be further modified, highlighting the broad applicability of the azidomethyl group as a synthetic handle. jmaterenvironsci.com

Comprehensive Spectroscopic and Structural Elucidation of 5 Azidomethyl Quinolin 8 Ol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The FTIR spectrum of 5-(azidomethyl)quinolin-8-ol, recorded using KBr pellets, provides clear evidence for its key structural features. A prominent and sharp absorption band is observed at approximately 2090 cm⁻¹. scispace.com This band is characteristic of the asymmetric stretching vibration (ν) of the azide (B81097) (–N₃) functional group, confirming its successful incorporation into the quinoline (B57606) framework. scispace.com Other bands, typical for the quinoline ring and hydroxyl group, are also present in the spectrum, though the azide stretch is the most diagnostically significant feature for this particular derivative. scispace.com

Table 1: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentFunctional GroupReference
2090Asymmetric Stretching (ν)Azide (–N₃) scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Experiments conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as the internal standard allow for the unambiguous assignment of proton and carbon signals. scispace.com

The ¹H NMR spectrum confirms the structure of this compound. The protons of the quinoline ring appear as a multiplet in the aromatic region, between δ 7.04 and 8.90 ppm, integrating to four protons. A singlet observed at δ 4.80 ppm corresponds to the phenolic hydroxyl (–OH) proton. Crucially, a singlet at δ 2.48 ppm, integrating to two protons, is assigned to the methylene (B1212753) (–CH₂–) protons of the azidomethyl group. The singlet nature of this peak indicates no adjacent protons, which is consistent with the structure. scispace.com

Table 2: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentReference
7.04 - 8.90Multiplet (m)4HQuinoline-H scispace.com
4.80Singlet (s)1HQuinoline-OH scispace.com
2.48Singlet (s)2H–CH₂–N₃ scispace.com

The ¹³C NMR spectrum further corroborates the molecular structure. The signal for the methylene carbon (–CH₂–) of the azidomethyl group appears at δ 51.38 ppm. The remaining nine signals, observed at δ 110.47, 122.69, 127.55, 130.03, 133.17, 139.29, 148.72, and 154.54 ppm, are assigned to the nine distinct carbon atoms of the quinolin-8-ol ring system. scispace.com

Table 3: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ ppm)AssignmentReference
51.38–CH₂–N₃ scispace.com
110.47Quinoline-C scispace.com
122.69Quinoline-C scispace.com
127.55Quinoline-C scispace.com
130.03Quinoline-C scispace.com
133.17Quinoline-C scispace.com
139.29Quinoline-C scispace.com
148.72Quinoline-C scispace.com
154.54Quinoline-C scispace.com

Proton Nuclear Magnetic Resonance (1H NMR)

Mass Spectrometry Techniques

Mass spectrometry was utilized to confirm the molecular weight of the compound. The analysis was performed on a THERMO Electron DSQ II mass spectrometer, which supports the structural confirmation provided by other spectroscopic methods. scispace.com

Advanced X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural elucidation, revealing the precise three-dimensional arrangement of atoms and intermolecular interactions. Studies on this compound show that the compound crystallizes in a monoclinic system with the space group P2₁/c. scispace.comresearchgate.netresearchgate.net The crystal structure was solved and refined at a temperature of 260 K. scispace.comresearchgate.net The analysis revealed the presence of four molecules (Z = 4) within the unit cell. scispace.comresearchgate.netresearchgate.net The crystal structure is stabilized by intermolecular interactions, including hydrogen bonding, which can induce slight torsions in the molecule. scispace.comresearchgate.net

Table 4: Crystal Data and Structure Refinement for this compound

ParameterValueReference
Crystal SystemMonoclinic scispace.comresearchgate.netresearchgate.net
Space GroupP2₁/c scispace.comresearchgate.netresearchgate.net
a (Å)12.2879 (9) scispace.comresearchgate.net
b (Å)4.8782 (3) scispace.comresearchgate.net
c (Å)15.7423 (12) scispace.comresearchgate.net
β (°)100.807 (14) scispace.comresearchgate.net
Z4 scispace.comresearchgate.netresearchgate.net
Temperature (K)260 scispace.comresearchgate.net

Single-Crystal X-ray Diffraction for Molecular Geometry

The precise molecular structure of this compound was determined using single-crystal X-ray diffraction. researchgate.netresearchgate.net Data collected at a temperature of 260 K revealed that the compound crystallizes in a monoclinic system. researchgate.netresearchgate.netfluorochem.co.uk The structure was solved and refined using the SHELX-97 program, yielding detailed crystallographic parameters. researchgate.netresearchgate.netfluorochem.co.uk

The analysis confirmed the space group as P21/c, with four molecules (Z=4) per unit cell. researchgate.netresearchgate.netfluorochem.co.uk The unit cell dimensions were determined to be a = 12.2879 (9) Å, b = 4.8782 (3) Å, and c = 15.7423 (12) Å, with a β angle of 100.807(14)°. researchgate.netresearchgate.netfluorochem.co.uk The crystal packing reveals that the molecule is not perfectly planar. researchgate.net This non-planarity is influenced by slight torsions within the crystal structure, which are induced by both intramolecular and intermolecular hydrogen bonding. researchgate.netresearchgate.netfluorochem.co.uk The orientation of the azide group is a key feature of its geometry, defined by the torsion angles C(5)‒C(7)–C(12)‒N(13) [80.75(19)°] and C(8)–C(7)–C(12)‒N(13) [–96.42(18)°]. researchgate.net

Table 1: Single-Crystal Crystallographic Data for this compound

Parameter Value
Empirical Formula C₁₀H₈N₄O
Temperature 260 K
Crystal System Monoclinic
Space Group P21/c
a (Å) 12.2879 (9)
b (Å) 4.8782 (3)
c (Å) 15.7423 (12)
β (°) 100.807(14)
Z 4

Data sourced from Bougharraf et al. (2017). researchgate.netresearchgate.netfluorochem.co.uk

Powder X-ray Diffraction for Crystalline Structure Analysis

To complement the single-crystal data and confirm the bulk crystalline structure, this compound was analyzed by powder X-ray diffraction (PXRD) at room temperature (295 K). researchgate.netresearchgate.net The analysis was performed using an Inel CPS 120 diffractometer with CuKα1 radiation (λ = 1.5406 Å). researchgate.net

The resulting diffraction pattern was refined using the Rietveld method, which showed excellent agreement between the calculated and experimental profiles. researchgate.netresearchgate.net This analysis confirmed that the crystalline structure determined from the powder sample is consistent with the monoclinic P21/c space group identified through single-crystal analysis. researchgate.netresearchgate.netfluorochem.co.uk The convergence of results from both single-crystal and powder diffraction techniques provides a high degree of confidence in the assigned crystallographic structure. researchgate.net Furthermore, thermal analysis indicated that the compound does not undergo any solid-solid phase transitions. researchgate.netfluorochem.co.uk

Table 2: Powder X-ray Diffraction Experimental Details

Parameter Description
Instrument Inel CPS 120 diffractometer
Radiation Source CuKα1 (λ = 1.5406 Å)
Temperature 295 K
Analysis Method Rietveld Refinement

Data sourced from Bougharraf et al. (2017). researchgate.net

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental validation of its chemical formula. While direct elemental analysis data for this compound is noted in the literature as part of its characterization, specific numerical values are more explicitly provided for its derivatives. qu.edu.qa

For instance, a study involving the synthesis of novel 1,2,3-triazole-8-quinolinol hybrids, which uses 5-azidomethyl-8-quinolinol as a starting reagent, reports detailed elemental analysis for the resulting products. acs.org One such derivative, 5-((5-amino-4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-8-quinolinol, was analyzed to determine the mass percentages of its constituent elements. acs.org The experimentally found values showed close agreement with the theoretically calculated percentages, thereby confirming the structure of the synthesized hybrid. acs.org

Table 3: Elemental Analysis of 5-((5-Amino-4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-8-quinolinol

Element Calculated (%) Found (%)
Carbon (C) 68.13 67.81
Hydrogen (H) 4.76 4.39
Nitrogen (N) 22.07 23.11

Data sourced from Ma et al. (2024). acs.org

Computational Chemistry and Theoretical Investigations of 5 Azidomethyl Quinolin 8 Ol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and understand the behavior of molecules at the atomic level. For 5-(Azidomethyl)quinolin-8-ol, these calculations have been instrumental in optimizing its molecular geometry and exploring its electronic nature. scispace.comresearchgate.net

Density Functional Theory (DFT) Methods (e.g., B3LYP)

Density Functional Theory (DFT) has emerged as a popular and reliable method for studying the electronic structure of molecules. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, has been widely employed in the study of this compound. scispace.comresearchgate.netbioline.org.br

Researchers have utilized DFT calculations with the B3LYP functional to optimize the molecular geometry of this compound in its ground state. scispace.comresearchgate.net These calculations have shown good agreement with experimental values obtained from X-ray diffraction, validating the accuracy of the theoretical approach. scispace.comresearchgate.net DFT methods are also used to calculate various molecular descriptors that correlate with the compound's properties, such as its behavior as a corrosion inhibitor. bioline.org.brbioline.org.br For instance, DFT calculations have been used to understand the adsorption mechanism of this compound on steel surfaces. researchgate.net

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method, an ab initio method that approximates the many-electron wavefunction as a single Slater determinant, has also been applied to study this compound. scispace.comresearchgate.netwikipedia.org While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, the HF method provides a fundamental starting point for more advanced calculations. wikipedia.org

In conjunction with DFT, HF methods have been used to calculate the optimized molecular geometry of this compound. scispace.comresearchgate.net Comparing the results from both HF and DFT allows for a more comprehensive understanding of the electronic structure and provides a measure of the importance of electron correlation effects.

Basis Set Selection and Optimization Strategies (e.g., 6-311G(d,p))

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For this compound, the 6-311G(d,p) basis set has been a common choice. scispace.comresearchgate.net This is a Pople-style basis set that provides a good balance between accuracy and computational cost. The "6-311G" part indicates that the core orbitals are described by a single contracted Gaussian function composed of six primitive Gaussians, while the valence orbitals are split into three functions, composed of three, one, and one primitive Gaussian, respectively. The "(d,p)" notation signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which are essential for accurately describing chemical bonding and molecular properties. q-chem.com

The selection of an appropriate basis set is often part of a broader optimization strategy to ensure the reliability of the computational results. siesta-project.orgaps.org This may involve comparing results obtained with different basis sets to check for convergence and to ensure that the chosen basis set is adequate for the property being investigated.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical reactivity and physical properties. Molecular orbital analysis, particularly the examination of the frontier molecular orbitals, provides crucial information about the electron-donating and -accepting capabilities of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (E_LUMO) reflects its ability to accept electrons. bioline.org.brbioline.org.br For this compound, these energies have been calculated using both DFT and HF methods. scispace.comresearchgate.net

Studies have shown that the distribution of the HOMO and LUMO is spread across the quinoline (B57606) ring and the substituent groups, indicating that these regions are the primary sites for electronic transitions and chemical interactions. researchgate.net The calculated energies of the HOMO and LUMO are essential for understanding the molecule's reactivity and have been used to correlate with its observed properties, such as its efficiency as a corrosion inhibitor. bioline.org.br

Energy Gap Determination and Charge Transfer Characteristics

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. scispace.combioline.org.brbioline.org.br A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation. The energy gap for this compound has been determined from the calculated HOMO and LUMO energies. scispace.com

The analysis of the HOMO-LUMO gap reveals the charge transfer characteristics within the molecule. scispace.com The electronic transitions from the HOMO to the LUMO are responsible for the molecule's absorption of light and are indicative of intramolecular charge transfer processes. These characteristics are fundamental to understanding the compound's potential applications in various fields.

Molecular Descriptors and Reactivity Indices

Molecular descriptors derived from quantum chemical calculations are essential for understanding the reactivity and interaction mechanisms of this compound. bioline.org.brbioline.org.br These parameters, including dipole moment, hardness, softness, and various electron transfer metrics, help predict its behavior in chemical processes. bioline.org.brresearchgate.net A comparative study involving two other quinoline derivatives, ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (QN1) and 5-((benzylamino)methyl)quinolin-8-ol (QN2), provides context for the calculated values for this compound (QN3). bioline.org.brresearchgate.netbioline.org.br

Table 1: Calculated Molecular Descriptors for Quinoline Derivatives

ParameterQN1QN2QN3 (this compound)
Dipole Moment (DM) (Debye)3.5932.7832.518
Chemical Hardness (η) (eV)1.9951.9681.964
Chemical Softness (σ) (eV⁻¹)0.5010.5080.509
Electronegativity (χ) (eV)3.9183.9484.256
Electrophilicity (ω) (eV)3.8473.9644.618
Global Nucleophilicity (ε) (eV)0.2510.2540.255
Fraction of Electrons Transferred (ΔN)0.7720.7840.929

Source: bioline.org.brresearchgate.net

Chemical hardness (η) and softness (σ) are concepts from Density Functional Theory that describe the resistance of a chemical species to change its electron configuration. unc.eduscielo.br Hardness is defined as half the difference between the ionization potential and the electron affinity, and it is proportional to the HOMO-LUMO energy gap. bioline.org.brresearchgate.net Soft molecules, which have a small energy gap, are generally more reactive than hard molecules. bioline.org.br Consequently, efficient inhibitor molecules are expected to have low hardness and high softness values. bioline.org.br

This compound has a chemical hardness (η) of 1.964 eV and a global softness (σ) of 0.509 eV⁻¹. bioline.org.brresearchgate.net These values indicate it is the softest and least hard molecule when compared to QN1 (η = 1.995 eV, σ = 0.501 eV⁻¹) and QN2 (η = 1.968 eV, σ = 0.508 eV⁻¹). bioline.org.br This higher softness aligns with its observed reactivity and effectiveness as a corrosion inhibitor. bioline.org.brbioline.org.br

Electronegativity (χ) measures the ability of a molecule to attract electrons, while the global electrophilicity index (ω) quantifies the energy stabilization when the system acquires an additional electronic charge from the environment. bioline.org.br A high electrophilicity value indicates a strong capacity to accept electrons. bioline.org.brresearchgate.net

The calculated electronegativity for this compound is 4.256 eV, and its electrophilicity index is 4.618 eV. bioline.org.brresearchgate.net The electrophilicity of this compound is notably higher than that of the other two quinoline derivatives studied, suggesting a greater capacity to accept electrons, which is a favorable trait for interaction with metal surfaces in corrosion processes. bioline.org.brbioline.org.br

Global nucleophilicity (ε) is the inverse of the electrophilicity index and is associated with the electron-donating ability of a molecule. bioline.org.br However, in the comparative study by Erazua and Adeleke, the values for global nucleophilicity were very similar across the three compounds and showed a slight decrease with increasing inhibition efficiency. bioline.org.brbioline.org.br The value for this compound was calculated to be 0.255 eV. bioline.org.brresearchgate.net

The fraction of electrons transferred (ΔN) from an inhibitor molecule to a metal surface is a critical parameter for understanding adsorption mechanisms in corrosion inhibition. bioline.org.br Positive values of ΔN indicate that the molecule acts as an electron donor. bioline.org.brresearchgate.net The calculation of ΔN suggests that this compound has a strong tendency to donate electrons to a metal surface, with a ΔN value of 0.929. bioline.org.brresearchgate.net This is the highest value among the compared quinoline derivatives, indicating the most favorable electron donation and a strong inhibitor-metal interaction. bioline.org.brbioline.org.br This tendency is further supported by calculations of the energy change during electronic back-donation (ΔEb-d) from the metal to the molecule. bioline.org.br

Global Nucleophilicity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Processes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. researchgate.netmdpi.com In the context of the computational study of this compound and its analogues as corrosion inhibitors, a QSAR model was developed using the multiple linear regression method. bioline.org.brbioline.org.br

The model used experimentally determined corrosion inhibition efficiencies as the dependent variable and the theoretically calculated molecular descriptors (such as EHOMO, ELUMO, chemical hardness, softness, and dipole moment) as the independent variables. bioline.org.brresearchgate.net The goal was to create an equation that could predict the inhibition efficiency of other, similar quinoline derivatives without the need for experimental testing. bioline.org.brresearchgate.net

The resulting QSAR model demonstrated excellent statistical quality, with a high squared correlation coefficient (R²) and a cross-validation squared correlation coefficient (CV-R²) of 0.9994. bioline.org.brbioline.org.br This indicates that the model is reliable and can accurately reproduce the observed inhibition efficiencies. bioline.org.br The success of the QSAR model confirms the relevance of the calculated quantum chemical descriptors in explaining the reactivity and inhibitory action of this compound and related compounds. bioline.org.brbioline.org.brresearchgate.net

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating phenomena at the interface between different phases, such as solid-liquid interfaces. aalto.fi For this compound and its derivatives, MD simulations are particularly valuable in elucidating their behavior in applications like corrosion inhibition, which is fundamentally an interfacial process. researchgate.net These simulations model the dynamic interactions between the inhibitor molecules, the metal surface, and the surrounding corrosive environment at an atomic level.

In the context of corrosion inhibition, MD simulations are employed to determine the most probable adsorption configuration of the inhibitor molecules on a metal surface, such as mild steel. researchgate.net For derivatives of 8-hydroxyquinoline (B1678124), these simulations can reveal how the molecules orient themselves at the interface. The simulations illustrate that the inhibitor molecules tend to adsorb onto the metal surface in a flat-lying or parallel orientation to maximize the contact area. This adsorption creates a protective film that shields the metal from corrosive species present in the acidic medium.

The strength and nature of this adsorption are quantified by calculating the interaction and binding energies between the inhibitor and the metal surface. For instance, studies on related 8-hydroxyquinoline derivatives have used MD simulations to understand their efficacy as corrosion inhibitors in hydrochloric acid. researchgate.net The simulations provide insights into the spontaneous nature of the adsorption process, which can involve both physisorption (physical adsorption) and chemisorption (chemical adsorption). researchgate.net The quinoline ring, heteroatoms (N, O), and the π-electrons of the aromatic system in compounds like this compound play a crucial role in the adsorption process by interacting with the vacant d-orbitals of the iron atoms on the steel surface.

Furthermore, MD simulations can help explain experimental observations by correlating the molecular properties of the inhibitor with its protective efficiency. researchgate.net By analyzing the trajectory data from simulations, researchers can understand how factors like inhibitor concentration and the molecular structure of the inhibitor affect the density and stability of the protective layer formed at the metal-solution interface. researchgate.net

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical behavior and reactivity. Computational methods, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, complemented by experimental X-ray diffraction data, provide a detailed picture of its molecular geometry and internal bonding. scispace.com

A key feature of the this compound structure is the presence of a strong intramolecular hydrogen bond. scispace.com This bond forms between the hydrogen atom of the hydroxyl group at the 8-position (-OH) and the nitrogen atom of the quinoline ring. This interaction plays a significant role in stabilizing the molecule's conformation. scispace.com Studies on similar 8-hydroxyquinoline derivatives have also highlighted the prevalence of this O–H···N intramolecular hydrogen bond. researchgate.net

Computational analyses, such as those using the B3LYP/6-311G(d,p) level of theory, have been employed to optimize the molecular geometry of this compound in the ground state. scispace.com These calculations reveal that the molecule is not perfectly planar. The deviation from planarity is influenced by the orientation of the azidomethyl group and the forces exerted by intra- and intermolecular interactions. scispace.com The specific orientation of the azidomethyl group relative to the quinoline ring system is defined by key torsion angles. scispace.com

The table below presents selected torsion angles obtained from X-ray crystallography for this compound, which quantify its non-planar nature. scispace.com

Torsion AngleValue (°)
C(5)‒C(7)–C(12)‒N(13)80.75(19)
C(8)–C(7)–C(12)–N(13)-96.42(18)
Data sourced from X-ray crystallography analysis of 5-azidomethyl-8-hydroxyquinoline. scispace.com

Reactivity and Derivatization Chemistry of 5 Azidomethyl Quinolin 8 Ol

Azide-Based Transformations: Click Chemistry Applications

The azide (B81097) group is a key player in click chemistry, a set of reactions known for their high efficiency, reliability, and specificity. illinois.edunih.gov These reactions are modular and often proceed under mild, frequently aqueous, conditions, making them exceptionally useful for creating complex molecular architectures. illinois.edunih.gov 5-(Azidomethyl)quinolin-8-ol, with its readily available azide functionality, is an ideal substrate for these transformations. researchgate.netresearchgate.net

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent and widely used click reaction. beilstein-journals.orgnih.govrsc.org This reaction facilitates the covalent linking of molecules containing terminal alkynes with those containing azides, such as this compound. nih.govrsc.org The process is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent, most commonly sodium ascorbate. beilstein-journals.orgmdpi.com The CuAAC reaction is lauded for its high yields, mild reaction conditions, and exceptional functional group tolerance. nih.govbeilstein-journals.orgnih.gov

The fundamental transformation involves the reaction between the azidomethyl group of the quinoline (B57606) derivative and a terminal alkyne (R-C≡CH) to form a stable, five-membered 1,2,3-triazole ring. researchgate.net This linkage effectively couples the quinoline-8-ol scaffold to another molecular fragment (R), enabling the synthesis of diverse hybrid molecules. researchgate.net

A defining feature of the CuAAC reaction is its high degree of regioselectivity. nih.govresearchgate.net Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which produces a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed variant exclusively yields the 1,4-disubstituted regioisomer. nih.govmdpi.com

When this compound participates in a CuAAC reaction, the azide attacks the terminal alkyne in a manner directed by the copper catalyst, resulting solely in the formation of 1-((8-hydroxyquinolin-5-yl)methyl)-4-substituted-1H-1,2,3-triazole hybrids. researchgate.netacs.org This predictable and controlled outcome is crucial for the rational design and synthesis of complex molecules where specific connectivity is essential. The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the observed regioselectivity. nih.govmdpi.com This high regioselectivity has been consistently demonstrated in the synthesis of various quinoline-triazole hybrids. researchgate.netcore.ac.uk

The CuAAC reaction involving this compound exhibits broad substrate scope, accommodating a wide variety of terminal alkynes. This versatility allows for the conjugation of the 8-hydroxyquinoline (B1678124) core to numerous other chemical entities, including those with different electronic properties and steric demands. rsc.orgnih.gov Research has demonstrated successful couplings with aliphatic, aromatic, and heterocyclic alkynes.

For instance, reactions have been successfully carried out with simple alkynes like phenylacetylene (B144264) as well as more complex, functionalized alkynes. acs.org The ability to use a diverse range of alkyne partners underscores the robustness of this method for creating libraries of quinoline-triazole hybrids. researchgate.netcore.ac.uk

Table 1: Examples of Alkyne Substrates Used in CuAAC Reactions with this compound
Alkyne SubstrateResulting Triazole Hybrid Structure (Partial)Reference
Phenylacetylene4-phenyl-1H-1,2,3-triazole acs.org
Propargyl Alcohol4-(hydroxymethyl)-1H-1,2,3-triazole nih.gov
Ethynylbenzene4-phenyl-1H-1,2,3-triazole mdpi.com
Various substituted arylacetylenes4-(substituted aryl)-1H-1,2,3-triazole researchgate.net

While CuAAC is highly effective, the presence of a copper catalyst can be problematic for certain applications, particularly in biological systems where metal toxicity is a concern. nih.gov This has led to the development of metal-free click chemistry alternatives. The most prominent among these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.org

SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts readily with azides at ambient temperatures without the need for a metal catalyst. mdpi.com The high degree of ring strain (approximately 18 kcal/mol) in the cyclooctyne provides the driving force for the reaction. nih.gov Although specific examples of SPAAC with this compound are not extensively documented in the provided search results, the general principle allows for its conjugation to molecules functionalized with a strained alkyne. This approach would yield a stable triazole linkage while avoiding the use of potentially cytotoxic metal catalysts. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Regioselective Formation of 1,4-Disubstituted 1,2,3-Triazole Hybrids

Functional Group Interconversions of the Azidomethyl Moiety

Beyond its role in click chemistry, the azidomethyl group of this compound can be chemically transformed into other important functional groups, further expanding its synthetic utility. wgtn.ac.nznottingham.ac.uk

Formation of Aminomethyl Derivatives

The azido (B1232118) group in this compound serves as a precursor for the synthesis of aminomethyl derivatives. A common and efficient method for the reduction of the azide to a primary amine is the Staudinger reaction. jmaterenvironsci.com This reaction typically involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form a phosphazide (B1677712) intermediate, which is then hydrolyzed to yield the amine and the corresponding phosphine oxide.

A specific protocol for the synthesis of 5-aminomethyl-8-hydroxyquinoline from this compound has been reported. jmaterenvironsci.com The reaction is carried out by stirring a mixture of this compound and triphenylphosphine in anhydrous tetrahydrofuran (B95107) (THF) at room temperature. jmaterenvironsci.com Subsequent addition of water leads to the hydrolysis of the intermediate and the formation of 5-aminomethyl-8-hydroxyquinoline as a yellow solid. jmaterenvironsci.com

Table 1: Synthesis of 5-Aminomethyl-8-hydroxyquinoline

Reactant 1 Reactant 2 Reagent Solvent Reaction Time Product
This compound Triphenylphosphine Water Tetrahydrofuran 24 hours (total) 5-Aminomethyl-8-hydroxyquinoline

This table summarizes the key components and conditions for the conversion of this compound to its corresponding aminomethyl derivative via the Staudinger reaction.

The resulting primary amine in the 5-(aminomethyl)quinolin-8-ol (B1289961) derivative can undergo further reactions, such as N-alkylation with alkyl halides, to produce secondary and tertiary amines. jmaterenvironsci.com

Reactions Involving the Quinolin-8-ol Scaffold (e.g., O-alkylation)

The phenolic hydroxyl group at the 8-position of the quinolin-8-ol scaffold is another key site for derivatization, most notably through O-alkylation to form ether derivatives. This transformation is typically achieved by reacting the quinolin-8-ol derivative with an alkylating agent in the presence of a base.

A general and widely used method for the O-alkylation of 8-hydroxyquinoline involves the use of an alkyl or aryl halide and a base in an appropriate solvent. mdpi.com For instance, 8-hydroxyquinoline can be refluxed with an alkyl halide and potassium carbonate in acetone (B3395972) for several hours to yield the corresponding 8-alkoxyquinoline. mdpi.com

Table 2: General Conditions for O-Alkylation of 8-Hydroxyquinoline

8-Hydroxyquinoline Derivative Alkylating Agent Base Solvent Reaction Condition Product
8-Hydroxyquinoline Alkyl or Aryl Halide Potassium Carbonate Acetone Reflux 8-Alkoxyquinoline or 8-Aryloxyquinoline

This table outlines a common procedure for the etherification of the 8-hydroxyquinoline scaffold.

The choice of base can be critical in these reactions. While inorganic bases like potassium carbonate are commonly used, some studies have noted that the use of bases such as sodium hydroxide (B78521) or sodium bicarbonate can sometimes lead to the formation of undesirable side products, particularly when other reactive groups are present on the quinoline ring. jmaterenvironsci.com The use of an organic base like triethylamine (B128534) has been employed in the O-alkylation of related 5-substituted-8-hydroxyquinoline derivatives. jmaterenvironsci.com

It is also important to consider the potential for competing N-alkylation, especially under certain reaction conditions like the Mitsunobu reaction. The reaction of quinolinols under Mitsunobu conditions (an alcohol, a phosphine, and an azodicarboxylate) can sometimes lead to the formation of N-alkylated products in addition to the desired O-alkylated ethers. The ratio of N- to O-alkylation can be influenced by factors such as the solvent, the stoichiometry of the reagents, and the position of the nitrogen atom within the quinoline structure. researchgate.net

Applications in Chemical Systems and Materials Science

Corrosion Inhibition Studies Utilizing 5-(Azidomethyl)quinolin-8-ol

The effectiveness of this compound as a corrosion inhibitor is attributed to its molecular structure, which includes nitrogen and oxygen heteroatoms, as well as aromatic pyridine (B92270) and benzene (B151609) rings. These features serve as active centers for adsorption onto metal surfaces, forming a protective barrier against corrosive agents. researchgate.netnajah.edu Studies have consistently shown that its inhibition efficiency increases with higher concentrations. researchgate.netresearchgate.net However, a rise in temperature tends to decrease its protective capabilities. researchgate.net

Experimental Electrochemical Characterization of Inhibition Mechanisms

To investigate how this compound prevents corrosion, scientists employ several electrochemical techniques. These methods provide insights into the inhibitor's behavior at the metal-solution interface.

Potentiodynamic polarization studies have been crucial in defining the nature of inhibition by this compound. The results from these measurements, which involve scanning a range of electrical potentials and recording the resulting current, indicate that this compound functions as a mixed-type inhibitor. najah.edu This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions involved in the corrosion process. researchgate.net In some studies, it has been noted to behave more as an anodic-type inhibitor. researchgate.net

The inhibition efficiency (η%) can be calculated from the corrosion current densities (i_corr) obtained from these measurements, both with and without the inhibitor. At a concentration of 5x10⁻³ M, this compound has been shown to achieve a maximum inhibition efficiency of 90%. najah.edu

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound

Concentration (M) i_corr (μA/cm²) Inhibition Efficiency (η%)
Blank 1147 -
5x10⁻⁶ 654 43.0
5x10⁻⁵ 413 64.0
5x10⁻⁴ 206 82.0
5x10⁻³ 115 90.0

Data sourced from electrochemical studies on mild steel in 1 M HCl. najah.edu

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to study the corrosion inhibition properties of this compound. researchgate.netnajah.eduresearchgate.net EIS measurements reveal that the corrosion process is primarily controlled by charge transfer. researchgate.netnih.gov The Nyquist plots obtained from these experiments typically show a single depressed semicircle, indicating that the presence of the inhibitor increases the charge transfer resistance (R_ct). researchgate.net This increase in R_ct signifies the formation of a protective layer on the metal surface, which impedes the flow of corrosive species. researchgate.netnih.gov

The inhibition efficiency can also be determined from EIS data by comparing the charge transfer resistance with and without the inhibitor.

Table 2: EIS Data for Mild Steel in 1 M HCl with this compound

Concentration (M) R_ct (Ω·cm²) C_dl (μF/cm²) Inhibition Efficiency (η%)
Blank 58 120 -
5x10⁻⁶ 102 98 43.1
5x10⁻⁵ 161 75 63.9
5x10⁻⁴ 318 52 81.7
5x10⁻³ 569 38 90.0

Data derived from EIS measurements on mild steel in a 1 M HCl solution. najah.edu

Gravimetric or weight loss methods offer a direct way to assess the corrosion inhibition efficiency. najah.eduacs.org By measuring the loss in weight of a metal sample over a period of immersion in a corrosive solution, with and without the inhibitor, the percentage of inhibition can be calculated. These studies have corroborated the findings from electrochemical methods, showing a decrease in corrosion rate with an increasing concentration of this compound. najah.eduacs.org

Electrochemical Impedance Spectroscopy (EIS)

Adsorption Behavior and Isotherm Modeling (e.g., Langmuir Adsorption Isotherm)

The protective action of this compound is fundamentally due to its adsorption onto the metal surface. najah.eduresearchgate.net The nature of this adsorption can be understood by fitting experimental data to various adsorption isotherm models. The Langmuir adsorption isotherm has been found to be the most suitable model to describe the adsorption behavior of this compound on mild steel surfaces. najah.eduresearchgate.netnih.gov This suggests that a monolayer of the inhibitor molecules forms on the metal surface. researchgate.netresearchgate.net The adsorption process is a combination of physical and chemical interactions. africaresearchconnects.com

The Langmuir isotherm is represented by the equation:

C_inh / θ = 1 / K_ads + C_inh

where C_inh is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. researchgate.net The strong correlation of experimental data with this model indicates a spontaneous adsorption process. researchgate.netabechem.com

Theoretical Correlation of Molecular Structure with Inhibition Performance

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to correlate the molecular structure of this compound with its observed inhibition efficiency. researchgate.netresearchgate.netbioline.org.br These theoretical studies provide insights into the electronic properties of the inhibitor molecule that govern its interaction with the metal surface. jmaterenvironsci.comjmaterenvironsci.com

Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). bioline.org.brbioline.org.br A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, while a lower E_LUMO value suggests a higher capacity to accept electrons from the metal surface. bioline.org.br For this compound, the calculated E_HOMO and E_LUMO values are consistent with its high inhibition efficiency. bioline.org.br

Other calculated parameters such as the energy gap (ΔE = E_LUMO - E_HOMO), dipole moment (μ), and the number of transferred electrons (ΔN) further elucidate the adsorption mechanism. acs.orgbioline.org.br These theoretical findings are in good agreement with experimental results, confirming that the presence of heteroatoms and π-electrons in the quinoline (B57606) ring structure facilitates strong adsorption and effective corrosion inhibition. bioline.org.brbioline.org.bracs.org

Surface Morphology Analysis in Inhibited Systems (e.g., Scanning Electron Microscopy)

Derivatives of 8-hydroxyquinoline (B1678124) have been identified as effective corrosion inhibitors for metals like mild steel, particularly in highly acidic environments such as 1 M HCl. researchgate.netresearchgate.net The efficacy of these inhibitors, including this compound (also referred to as QIN2 in some studies), is often evaluated by analyzing the metal's surface morphology using Scanning Electron Microscopy (SEM). researchgate.netresearchgate.net

SEM analysis provides direct visual evidence of the protective capabilities of these compounds. In the absence of an inhibitor, SEM images of mild steel exposed to an acidic solution reveal a rough and severely damaged surface, characteristic of significant corrosion. mdpi.comnajah.edu However, when the steel is treated with a solution containing an 8-hydroxyquinoline derivative, the resulting SEM images show a much smoother and more uniform surface. researchgate.netmdpi.com This indicates that the inhibitor molecule has adsorbed onto the metal surface, forming a protective film that acts as a barrier to the corrosive agents. researchgate.netnajah.edu This film mitigates surface damage and reduces roughness, confirming the compound's role in preventing corrosion. researchgate.netresearchgate.net

Coordination Chemistry and Metal Ion Complexation

The chemistry of this compound is dominated by the foundational properties of its core structure, 8-hydroxyquinoline (8-HQ), which is a powerful chelating agent.

8-Hydroxyquinoline and its derivatives are exemplary bidentate chelating ligands. scirp.orgresearchgate.net The molecule's structure, featuring a hydroxyl (-OH) group at the 8th position in close proximity to the nitrogen atom in the quinoline ring, is ideal for forming stable complexes with metal ions. scispace.comou.ac.lk 8-HQ acts as a monoprotic, bidentate agent, where the hydrogen of the hydroxyl group is displaced, and the metal becomes bonded to both the oxygen and nitrogen atoms, forming a stable five-membered chelate ring. scirp.orgscispace.comrroij.com

This chelating ability is robust, allowing 8-HQ derivatives to form insoluble or stable complexes with a wide array of metal ions, including Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, and Ni³⁺. scispace.comrroij.com The formation of these complexes is a key feature in their various applications. researchgate.net Depending on the coordination number of the metal ion, these ligands can form complexes with different stoichiometries; for example, four-covalent metals require two 8-HQ molecules, while six-covalent metals require three. scispace.com The versatility of 8-HQ allows for the synthesis of various derivatives through modifications on the quinoline ring, which can fine-tune the ligand's electronic and steric properties for specific metal ion recognition and complexation. mdpi.com

The strong chelating properties of 8-hydroxyquinoline derivatives are extensively utilized in the separation and enrichment of metal ions through liquid-liquid extraction. researchgate.netresearchgate.net A study specifically investigating the extraction of Zinc(II) from an aqueous solution into an organic phase (chloroform) utilized this compound (HZQ) as the extractant. researchgate.net

In this process, the HZQ in the organic phase complexes with the Zn(II) ions in the aqueous phase. The resulting neutral metal complex, identified as Zn(ZQ)₂, is then extracted into the organic phase. researchgate.net This method is part of the broader use of 8-HQ derivatives for the extraction of numerous metal ions, including Cu(II) and various rare-earth elements. tandfonline.comresearchgate.net The efficiency of this extraction is quantified by parameters such as the partition coefficient of the ligand and the extraction constant of the metal complex.

Table 1: Extraction Data for this compound (HZQ) with Zn(II)

Parameter Description Value
log₁₀(PHZQ) Partition coefficient for HZQ between chloroform (B151607) and water. 2.91 researchgate.net
log₁₀(kHZQ) Equilibrium constant for the protonation of HZQ. 4.23 researchgate.net

This data is based on the liquid-liquid extraction of Zn(II) using this compound in a Chloroform/HCl system.

Ligand Design and Chelation Properties of 8-Hydroxyquinoline Derivatives

Development of Optoelectronic Materials Precursors (e.g., for Organic Light-Emitting Diodes)

Metal complexes based on 8-hydroxyquinoline are cornerstone materials in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). scispace.comresearchgate.net These complexes are valued for their high thermal stability, strong fluorescence, and excellent electron transport capabilities. researchgate.netmagtech.com.cn The most famous example is Tris(8-hydroxyquinolinato)aluminum (Alq₃), which has been widely used as both an emissive and electron-transporting material in OLEDs since the pioneering work of Tang and Van Slyke. scispace.comrroij.com

Similarly, zinc complexes of 8-HQ derivatives, such as bis(8-hydroxyquinoline) zinc (Znq₂), are also used to fabricate the active layers in OLEDs. pk.edu.plmdpi.com These materials function as precursors that, when deposited as thin films, form the core of the OLED device where light is generated. For instance, OLEDs using bis(8-hydroxyquinoline) zinc with a styryl group dispersed in a polymer matrix have been shown to produce strong yellow electroluminescence. pk.edu.plmdpi.com The modification of substituents on the 8-hydroxyquinoline ligand can be used to tune the emission color of the resulting OLED. magtech.com.cn

Table 2: Performance of an OLED Device Using a Bis(8-hydroxyquinoline) Zinc Derivative

Device Characteristic Value
Active Layer ZnStq_OCH₃:PVK
Emission Wavelength 578 nm (Yellow) pk.edu.plmdpi.com
Maximum Brightness 2244 cd/m² pk.edu.pl
Maximum Current Efficiency 1.24 cd/A pk.edu.pl

Data for an OLED with a bis(8-hydroxyquinoline) zinc derivative featuring a methoxy-substituted styryl group (ZnStq_OCH₃) in a poly(N-vinylcarbazole) (PVK) matrix.

Chemosensor Development

The unique photophysical properties of 8-hydroxyquinoline derivatives make them ideal candidates for the development of chemosensors for detecting metal ions. scirp.orgscispace.com Many of these sensors operate based on the principle of excited-state intramolecular proton transfer (ESIPT). ou.ac.lk The free 8-HQ ligand is typically weakly fluorescent because the proton from the hydroxyl group transfers to the nitrogen atom in the excited state. scispace.comrroij.com

When the ligand chelates with a metal ion, this ESIPT pathway is blocked. ou.ac.lkresearchgate.net This blockage restores and significantly enhances the fluorescence emission, a phenomenon known as chelation-enhanced fluorescence (CHEF). ou.ac.lkrroij.com This "turn-on" fluorescent response provides a highly sensitive method for detecting the presence of specific metal ions, such as Al³⁺ and Zn²⁺. scispace.comrroij.com

In addition to fluorescent sensors, 8-HQ derivatives have also been developed as colorimetric chemosensors. ou.ac.lk In these systems, the binding of a target metal ion, such as Fe(II) or Ni(II), induces a distinct and visible color change in the solution, allowing for straightforward qualitative and quantitative analysis. ou.ac.lkrsc.org

Q & A

What are the primary synthetic routes and characterization methods for 5-(azidomethyl)quinolin-8-ol?

Basic
Synthesis typically involves functionalization of the quinolin-8-ol core at the C5 position. For example, alkylation with azidomethyl groups can be achieved using reagents like sodium azide and formaldehyde under controlled conditions . Post-synthesis purification often employs column chromatography, and structural validation relies on 1H NMR (e.g., δ 4.35 ppm for azidomethyl protons) and HRMS (e.g., [M+H]+ at m/z 215.08) . Advanced characterization may include X-ray crystallography to confirm molecular geometry and intermolecular interactions .

How does this compound function as a corrosion inhibitor, and what experimental models validate this?

Basic
The compound acts as a chelating agent, forming stable complexes with metal surfaces (e.g., carbon steel in HCl). Experimental validation involves electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to measure inhibition efficiency (e.g., ~85% at 10 mM concentration) . Theoretical support from DFT calculations correlates electron-donating groups (e.g., -N3) with improved adsorption on metal surfaces .

What structural modifications enhance the biological activity of quinolin-8-ol derivatives, and how are cytotoxicity trade-offs managed?

Advanced
Modifications at the C5 position (e.g., azidomethyl, aminomethyl) improve binding to targets like HIV-1 integrase or KDM3B. For instance, 5-((p-tolylamino)methyl)quinolin-8-ol showed antiviral activity (EC50 = 2.5 µM) with low cytotoxicity due to reduced off-target interactions . Systematic SAR studies prioritize substituents that balance hydrophobicity and hydrogen-bonding capacity, guided by molecular docking and IC50/EC50 ratios .

How do computational methods resolve discrepancies in experimental data for corrosion inhibition efficiency?

Advanced
Discrepancies in inhibition efficiency (e.g., varying HCl concentration effects) are analyzed using Monte Carlo simulations and molecular dynamics to model adsorption energies and surface coverage . For example, DFT-derived Fukui indices identify reactive sites on this compound, explaining its superior performance compared to alkyl-substituted analogs .

What methodologies are used to analyze the structural stability of this compound in different environments?

Advanced
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability (e.g., decomposition at 220°C) . Solvent effects are studied via UV-Vis spectroscopy and Hirshfeld surface analysis , revealing protonation-dependent conformational changes in acidic/alkaline media .

How can fluorescence properties of quinolin-8-ol derivatives be optimized for zinc sensing?

Advanced
Introducing amide groups at the C8 position enhances zinc affinity and fluorescence quantum yield. For example, 8-amidoquinoline derivatives exhibit a 20-fold fluorescence increase upon Zn²+ binding, validated by Job’s plot analysis and stoichiometric titration . Optimization involves tuning substituent electronegativity to minimize interference from competing ions (e.g., Ca²+).

What contradictions exist in reported cytotoxicity data for 5-substituted quinolin-8-ol derivatives, and how are they addressed?

Advanced
Some studies report cytotoxicity (e.g., IC50 < 10 µM) for derivatives with bulky substituents, while others show low toxicity for aminoalkyl analogs. This is resolved via metabolic stability assays (e.g., liver microsome testing) and apoptosis pathway analysis (e.g., caspase-3 activation) to distinguish target-specific vs. off-target effects .

What role does this compound play in epigenetic modulation, and what structural insights exist?

Advanced
The compound inhibits KDM3B , a histone demethylase, by coordinating the enzyme’s Fe²+ center via its 8-hydroxyl and tetrazole groups. X-ray crystallography (PDB: 6RBJ) reveals a binding affinity (Kd = 0.8 µM) driven by π-π stacking with Phe-246 and hydrogen bonds with Asp-202 .

How are spectroscopic techniques applied to distinguish between tautomeric forms of quinolin-8-ol derivatives?

Methodological
FT-IR and Raman spectroscopy identify tautomers by analyzing O-H/N-H stretching frequencies (e.g., 3200–3500 cm⁻¹). 13C NMR chemical shifts (e.g., C8 at δ 165 ppm for enol vs. δ 155 ppm for keto forms) further differentiate tautomeric states .

What strategies improve the reproducibility of corrosion inhibition studies using quinolin-8-ol derivatives?

Methodological
Standardized protocols include:

  • Surface pre-treatment : Abrading steel surfaces to 1200-grit finish .
  • Electrolyte purity : Using double-distilled HCl to avoid impurities .
  • Triplicate measurements for EIS to ensure <5% deviation .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Azidomethyl)quinolin-8-ol
Reactant of Route 2
Reactant of Route 2
5-(Azidomethyl)quinolin-8-ol

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